molecular formula C9H20ClN3O B3014809 (R)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride CAS No. 1349700-04-4

(R)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride

Cat. No. B3014809
CAS RN: 1349700-04-4
M. Wt: 221.73
InChI Key: BDNYKFYNRZJUGA-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride” is a chemical compound with the molecular formula C9H20ClN3O and a molecular weight of 221.73 .


Physical And Chemical Properties Analysis

  • Molecular Formula: C9H20ClN3O
  • Molecular Weight: 221.73 Unfortunately, other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Soluble Epoxide Hydrolase Inhibition : A related compound, 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), has been studied for its effectiveness in reducing blood pressure and improving insulin resistance in pre-diabetic patients. It demonstrated efficacy in rodent models of hypertension and dysglycemia, correlating with inhibition of soluble epoxide hydrolase (sEH) activity (Anandan et al., 2011).

  • Structural Investigation for sEH Inhibition : Another study investigated the structure-activity relationships of 1,3-disubstituted ureas possessing a piperidyl moiety as inhibitors of human and murine sEH. These inhibitors showed significant improvements in pharmacokinetic parameters and potency compared to previous inhibitors (Rose et al., 2010).

  • Synthesis for CNS Disorder Treatment : N-(Pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor with an unsymmetrical urea structure, was synthesized for potential treatment of central nervous system disorders. This compound shares structural similarities with the queried compound (Wei et al., 2016).

  • Chemo-enzymatic Synthesis : The synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for (R)-arimoclomol, utilized a chemo-enzymatic approach. This study highlights the potential for using piperidinyl compounds in complex syntheses (Banoth et al., 2012).

  • Corrosion Inhibition : Mannich bases containing a piperidinyl group, such as 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea, were synthesized and studied as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies provide insights into industrial applications of urea derivatives (Jeeva et al., 2015).

  • Efficient Human sEH Inhibitors : Research on the synthesis of R-adamant-1-yl isocyanates derivatives, including 1-(4-aminopiperidin-1-yl)propan-1-one, led to the development of target-oriented inhibitors of human soluble epoxide hydrolase. These compounds showed inhibitory activity and improved solubility and melting points (Butov et al., 2017).

Safety and Hazards

The safety data sheet for “®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride” suggests that any clothing contaminated by the product should be immediately removed, and the affected area should be moved out of the dangerous area. It is recommended to consult a physician and show the safety data sheet .

properties

IUPAC Name

1-[(3R)-piperidin-3-yl]-3-propan-2-ylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNYKFYNRZJUGA-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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